molecular formula C8H2Cl3F3O B598714 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone CAS No. 158401-00-4

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Cat. No.: B598714
CAS No.: 158401-00-4
M. Wt: 277.448
InChI Key: NVMZCQYOSPFJLE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H2Cl3F3O It is a trifluoromethyl ketone derivative, characterized by the presence of trifluoromethyl and trichlorophenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone typically involves the reaction of 3,4,5-trichlorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,4,5-Trichlorobenzoyl chloride} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates such as 3,4,5-trichlorobenzoyl chloride and its subsequent reaction with trifluoroacetic acid. The process may also involve purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The trifluoromethyl and trichlorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like chlorine gas (Cl2) or sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and trichlorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the trichlorophenyl group.

    1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar structure with dichlorophenyl instead of trichlorophenyl group.

Uniqueness: 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is unique due to the presence of both trifluoromethyl and trichlorophenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMZCQYOSPFJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728760
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158401-00-4
Record name 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-BuLi (16.5 ml, 2.5M in hexane) is added over 20 minutes to a solution of 5-bromo-1,2,6-trichloro-benzene (10.2 g) in diethyl ether (150 ml) under nitrogen at −78° C. After 20 minutes at −78° C., a solution of ethyl trifluoroacetate (5.15 ml) in diethyl ether (50 ml) is added over 15 minutes to the reaction mixture. After 40 minutes at −78° C., the reaction mixture is slowly warmed up to room temperature and then quenched with a saturated aqueous solution of NH4Cl. The aqueous phase is extracted three times with diethyl ether. The combined organic phases are dried over Na2SO4 and concentrated in vacuo. The crude product is purified by vacuum distillation to yield 2,2,2-trifluoro-1-(3,4,5-trichloro-phenyl)-ethanone (9.20 g) as a yellow solid.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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